Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 3-(2-furyl)-1-phenyl-1H-pyrazole in the presence of a dehydrating agent. This is followed by esterification with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the nitro group would produce the corresponding amine.
Scientific Research Applications
Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and pharmacological properties.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) phthalate: Another compound with similar methoxyethyl groups but different core structure.
Bis(2-ethylhexyl) phthalate: A phthalate ester with different alkyl groups.
Bis(2-methoxyethyl)amine: Contains methoxyethyl groups but lacks the complex aromatic structure.
Uniqueness
Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring, furan ring, and pyridine ring, along with methoxyethyl ester groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C28H31N3O7 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H31N3O7/c1-18-23(27(32)37-15-13-34-3)25(24(19(2)29-18)28(33)38-16-14-35-4)21-17-31(20-9-6-5-7-10-20)30-26(21)22-11-8-12-36-22/h5-12,17,25,29H,13-16H2,1-4H3 |
InChI Key |
CGCGXLJWJMKHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCCOC |
Origin of Product |
United States |
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